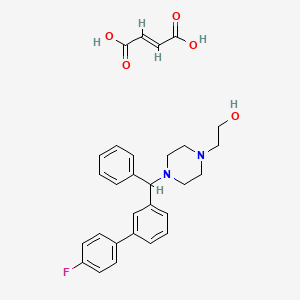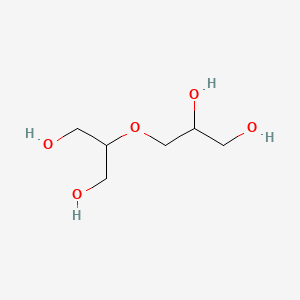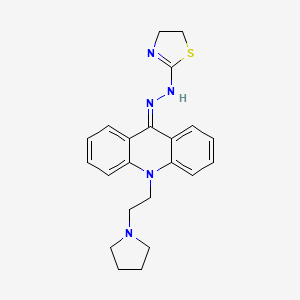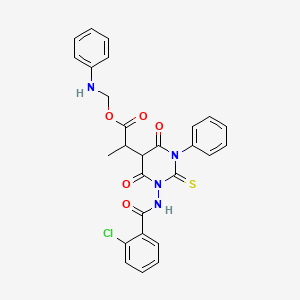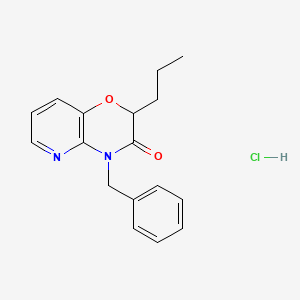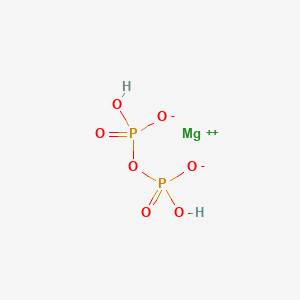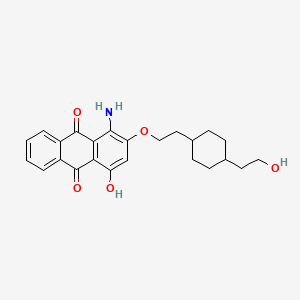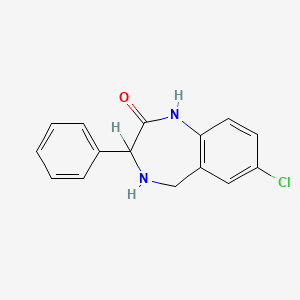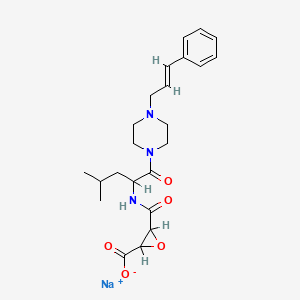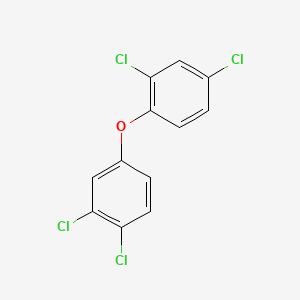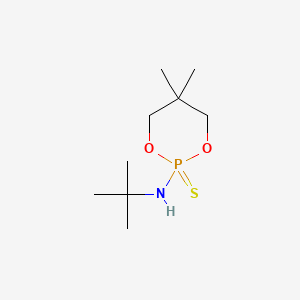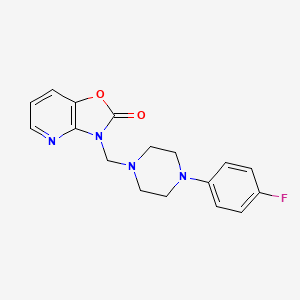
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(4-fluorophenyl)-1-piperazinyl)methyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused oxazole and pyridine ring system, which contributes to its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(4-fluorophenyl)-1-piperazinyl)methyl)- typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(4-fluorophenyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(4-fluorophenyl)-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(4-fluorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo(2,3-b)pyridine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrazolo(3,4-b)quinolinones: These compounds also feature a fused heterocyclic system and are studied for their therapeutic potential.
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(4-fluorophenyl)-1-piperazinyl)methyl)- stands out due to its unique combination of an oxazole and pyridine ring fused with a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
146529-57-9 |
|---|---|
Molekularformel |
C17H17FN4O2 |
Molekulargewicht |
328.34 g/mol |
IUPAC-Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C17H17FN4O2/c18-13-3-5-14(6-4-13)21-10-8-20(9-11-21)12-22-16-15(24-17(22)23)2-1-7-19-16/h1-7H,8-12H2 |
InChI-Schlüssel |
BNKPIBNLXWVEBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CN2C3=C(C=CC=N3)OC2=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


